molecular formula C9H18N2O3Pt B1683953 Lobaplatin CAS No. 135558-11-1

Lobaplatin

Número de catálogo B1683953
Número CAS: 135558-11-1
Peso molecular: 397.3 g/mol
Clave InChI: RLXPIABKJFUYFG-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lobaplatin is a platinum-based antineoplastic metallodrug that has been used in trials studying the treatment of Breast Cancer, Hepatocellular Carcinoma, and Lobaplatin and Gemcitabine in Combination, Second-line Treatments on Advanced Osteosarcoma . It is a third-generation analogue of cisplatin, the first globally approved and widely used platinum-based anticancer drug .


Molecular Structure Analysis

The structure of Lobaplatin consists of a platinum (II) metal center coordinated to a bidentate amine ligand (1,2-bis (aminomethyl)cyclobutane) and a lactic acid leaving group . It is composed of an approximate 50/50 mixture of two diastereoisomers, R,R,S- and S,S,S-configurations .


Chemical Reactions Analysis

Lobaplatin acts as a pro-drug, it is hydrolyzed in the body forming an active form that is able to interact with DNA . Specifically, when Lobaplatin is hydrolyzed the lactate ligand is protonated and dissociates as lactic acid, forming a charged and highly reactive platinum complex that coordinates with the N-donors of DNA bases and inhibits DNA synthesis .

Aplicaciones Científicas De Investigación

Platinum-based Drugs and Lobaplatin's Role

Lobaplatin is part of the platinum-based drugs family, which includes cisplatin, carboplatin, and oxaliplatin, widely used in cancer therapy. Despite their clinical success, the development of new platinum anticancer complexes has been pursued to overcome limitations such as severe side effects and resistance. Lobaplatin, along with nedaplatin and heptaplatin, has received regional approval and is under investigation for its potential worldwide clinical application. This generation of platinum drugs shows promise due to their unique mechanisms of action, reduced toxicity, and ability to overcome resistance observed in earlier generations of platinum-based chemotherapeutics (Dilruba & Kalayda, 2016).

Lobaplatin in Cancer Research

Lobaplatin has demonstrated significant anticancer effects across various cancer cell types, including gastric, osteosarcoma, cholangiocarcinoma, nasopharyngeal carcinoma, prostate cancer, colorectal carcinoma, gynecologic cancer, cervical cancer, melanoma, breast cancer, and non-small-cell lung cancer (NSCLC). Its mechanisms of action include inducing apoptosis, arresting cell cycle progression, and impairing cancer cell migration and invasion. Notably, lobaplatin has shown effectiveness in inducing apoptosis through the up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins, altering cell cycle regulators, and impacting signaling pathways relevant to cancer progression and drug resistance. Research has also highlighted its potential in combination therapies, offering synergistic effects with other antitumor agents, and its role in overcoming drug resistance, providing new avenues for cancer treatment strategies.

  • Lobaplatin's efficacy in gastric cancer involves apoptosis induction and cell cycle arrest, associated with the modulation of Bax, p53, and Bcl-2 expression (Yin et al., 2014).
  • In osteosarcoma, lobaplatin's impact was studied with a focus on proteomic changes, revealing insights into drug resistance mechanisms and potential targets for enhancing lobaplatin sensitivity (Wang et al., 2021).
  • Research on cholangiocarcinoma showed lobaplatin's ability to induce apoptosis and cell cycle arrest, suggesting its efficacy as a chemotherapeutic agent (Wang et al., 2012).

Direcciones Futuras

Lobaplatin has been found to be non-inferior and less toxic than cisplatin. Given the encouraging results of various studies, Lobaplatin might overtake carboplatin in cisplatin-ineligible patients with nasopharyngeal cancer . Furthermore, the optimal treatment compliance in patients receiving Lobaplatin suggests that this agent might be a good candidate for research into escalation strategies at least in patients with cisplatin-eligible nasopharyngeal cancer .

Propiedades

Número CAS

135558-11-1

Nombre del producto

Lobaplatin

Fórmula molecular

C9H18N2O3Pt

Peso molecular

397.3 g/mol

Nombre IUPAC

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(2+)

InChI

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1

Clave InChI

RLXPIABKJFUYFG-UHFFFAOYSA-M

SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]

SMILES canónico

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

D19466;  D-19466;  Lobaplatin.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobaplatin
Reactant of Route 2
Lobaplatin
Reactant of Route 3
Lobaplatin
Reactant of Route 4
Lobaplatin
Reactant of Route 5
Lobaplatin
Reactant of Route 6
Lobaplatin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.